Hydroxy Substituent Confers 100-Fold Potency Enhancement in DYRK1A Kinase Inhibition
In a series of 3,5-diaryl-1H-pyrrolo[2,3-b]pyridine derivatives evaluated for DYRK1A kinase inhibition, compounds bearing hydroxy groups on the aryl moieties (e.g., compounds 2c, 2j-l) demonstrated Kᵢ values in the low nanomolar range. In direct comparison, the corresponding methoxy analogues exhibited up to 100-fold reduced inhibitory potency [1]. This SAR underscores that the hydroxy functionality, analogous to the 3-hydroxy group in 1H-pyrrolo[2,3-b]pyridin-3-ol, is a critical determinant for high-affinity binding to the ATP-binding pocket of DYRK1A.
| Evidence Dimension | DYRK1A kinase inhibition potency |
|---|---|
| Target Compound Data | Kᵢ in low nanomolar range (exact value unspecified for free 3-ol, but representative hydroxy-substituted derivative 2c exhibits potent inhibition) |
| Comparator Or Baseline | Methoxy-substituted analog: up to 100-fold less active |
| Quantified Difference | Up to 100-fold greater potency for hydroxy-substituted derivatives |
| Conditions | In vitro DYRK1A kinase inhibition assay |
Why This Matters
This quantitative potency differential justifies selection of the 3-hydroxy variant over methoxy or unsubstituted analogs when designing DYRK1A-targeted probes or therapeutics.
- [1] Gourdain S, Dairou J, et al. Development of DANDYs, New 3,5-Diaryl-7-azaindoles Demonstrating Potent DYRK1A Kinase Inhibitory Activity. HAL Open Science. 2013. View Source
